Indocyanine green is a tricarbocyanine dye used in medical diagnostics and research. [] It is a fluorescent dye that emits near-infrared light, making it suitable for various imaging techniques. [, ] Its role in scientific research primarily involves its use as a contrast agent for visualization and tracking of biological processes. [, ] It has been widely employed for imaging blood vessels, lymphatic systems, and tumor tissues. [, ]
Indocyanine green is classified as a near-infrared fluorescent dye. It is chemically known as sodium 4-[2-[(lZ?,3Z?,5Z?,7Z)-7-[l,l-dimethyl-3-(4-sulf onatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate. The compound is primarily used in clinical settings for various diagnostic purposes, including determining cardiac output, hepatic function, and for ophthalmic angiography. Indocyanine green is the only dye approved by the Food and Drug Administration for clinical use in near-infrared imaging applications .
The synthesis of indocyanine green involves several key steps:
The improved processes aim to enhance yield and purity while minimizing the use of hazardous reagents .
Indocyanine green has a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its fluorescent properties. It consists of:
The molecular formula of indocyanine green is C₁₅H₁₅N₂NaO₃S, with a molecular weight of approximately 774.9 g/mol .
Indocyanine green participates in various chemical reactions primarily due to its functional groups:
These reactions are essential for enhancing the specificity and effectiveness of imaging techniques.
The mechanism of action of indocyanine green primarily revolves around its ability to absorb and emit light:
Indocyanine green exhibits several notable physical and chemical properties:
These properties are crucial for its application in clinical settings.
Indocyanine green has a wide range of applications in medicine:
Indocyanine Green (ICG) emerged as a transformative diagnostic agent following its synthesis by Kodak researchers during World War II for photographic applications. Its medical potential was rapidly recognized, leading to FDA approval in 1959 for cardiovascular and hepatic diagnostics. Initial applications capitalized on ICG’s unique pharmacokinetics: upon intravenous injection, it binds tightly to plasma proteins (primarily albumin), confining it to the vascular compartment, and undergoes exclusive hepatobiliary excretion. This profile enabled non-invasive quantification of cardiac output using dilution techniques and hepatic functional reserve through clearance kinetics. By 1960, Fox and Wood at the Mayo Clinic established standardized protocols for ICG-based liver function tests, measuring the plasma disappearance rate (PDR) and 15-minute retention (R15) to predict postoperative outcomes in cirrhotic patients [1] [3] [5].
Ophthalmic angiography soon followed, addressing limitations of fluorescein dyes. ICG’s near-infrared fluorescence (peak excitation: 800–810 nm; emission: 830 nm) penetrated ocular pigments and hemorrhages, allowing visualization of choroidal vasculature—previously inaccessible with visible-light imaging. By 1969, retinal specialists routinely used ICG angiography to diagnose choroidal neovascularization in macular degeneration and inflammatory disorders, cementing its role in ophthalmology [5] [7] [9].
Table 1: Key Milestones in Early ICG Diagnostics (1950s–1970s)
Year | Development | Clinical Domain | Significance |
---|---|---|---|
1955 | Synthesis by Kodak | Chemical Engineering | Initial development for photographic dyes |
1959 | FDA approval | Cardiology/Hepatology | First human diagnostic applications |
1960 | Standardized liver function tests | Hepatology | Fox’s protocols at Mayo Clinic |
1969 | First retinal angiography | Ophthalmology | Visualization of choroidal circulation |
The 1990s–2000s marked ICG’s pivotal shift from diagnostic imaging to intraoperative guidance, driven by discoveries of its fluorescence properties. Surgeons leveraged ICG’s near-infrared emission to overcome visual limitations in complex procedures:
Table 2: ICG’s Multimodal Applications in Oncology Surgery
Application | Mechanism | Clinical Impact | Evidence |
---|---|---|---|
Sentinel lymph node biopsy | Protein-bound ICG uptake by lymphatics | 94%–99% SLN detection in breast/gastric cancers | Jung et al. (dual ICG/radioisotope method) [6] |
Anastomotic perfusion | Vascular fluorescence post-IV injection | 67% reduction in leaks after esophagectomy | Slooter et al. meta-analysis [4] |
Occult tumor detection | Enhanced permeability in malignant tissue | Identification of 0.2 cm nodules in lung/liver | Kaburagi et al., Yamashita et al. [6] [7] |
ICG’s surgical utility hinged on parallel innovations in near-infrared (NIR) imaging technology. Early systems (1990s) used basic charge-coupled device (CCD) cameras with 800 nm filters, yielding low-contrast images. Modern platforms integrate three breakthroughs:
These advancements expanded ICG into novel domains, including fluorescence-guided thoracic surgery. Segmentectomy procedures now use ICG to demarcate lung segments: after ligating target arteries, intravenous ICG injection fluoresces perfused segments, enabling precise resections [3] [7].
Table 3: Evolution of ICG Imaging Systems
Generation | Key Technologies | Limitations Overcome | Clinical Impact |
---|---|---|---|
First (1990s) | Basic CCD cameras with 800 nm filters | Shallow tissue penetration (<5 mm) | Initial lymphography in melanoma |
Second (2000s) | EMCCD sensors, laser diodes | Low tumor-to-background contrast | SLN mapping in breast cancer |
Third (2020s) | AI-driven NIR systems (e.g., UltraLinQ) | Inability to quantify perfusion kinetics | Predictive analytics for anastomotic failure |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1